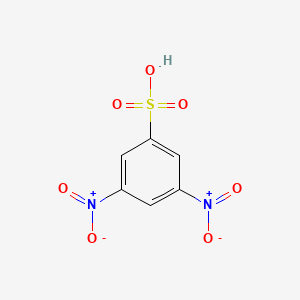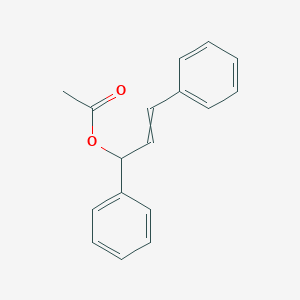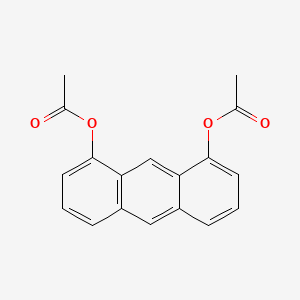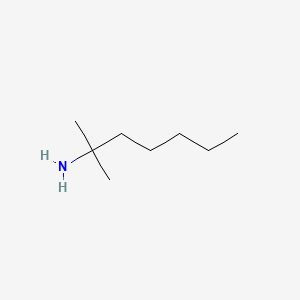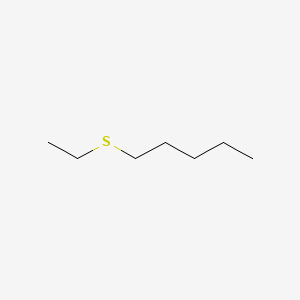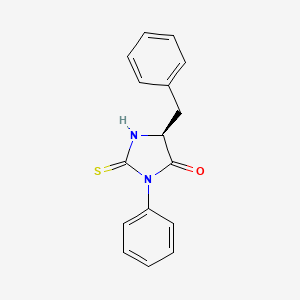
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization with a suitable reagent to form the imidazolidine ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or benzyl rings.
科学研究应用
Chemistry
In chemistry, (5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties, making it a promising candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- (5S)-2-Thioxo-3-phenyl-5-methylimidazolidine-4-one
- (5S)-2-Thioxo-3-phenyl-5-ethylimidazolidine-4-one
- (5S)-2-Thioxo-3-phenyl-5-propylimidazolidine-4-one
Uniqueness
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with molecular targets and increases its potential for various applications.
属性
分子式 |
C16H14N2OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)/t14-/m0/s1 |
InChI 键 |
HIDCDSHFIITFOM-AWEZNQCLSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
手性 SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


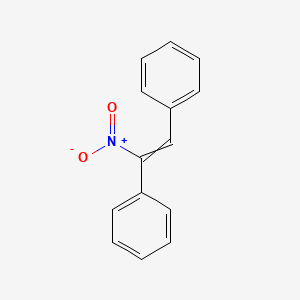
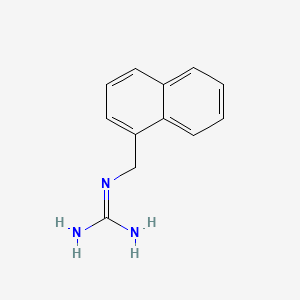

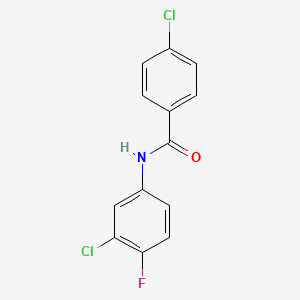
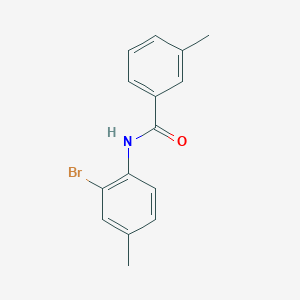
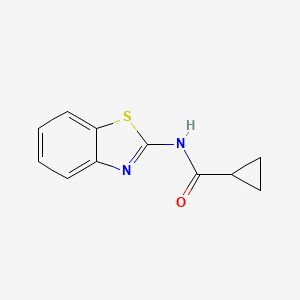
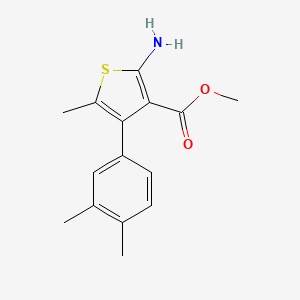
![3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1633101.png)
